molecular formula C12H18N2 B153073 3-Benzyl-1-methylpiperazine CAS No. 137539-25-4

3-Benzyl-1-methylpiperazine

Cat. No.: B153073
CAS No.: 137539-25-4
M. Wt: 190.28 g/mol
InChI Key: NJHPPXZJEYFKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-benzylpiperazine, also known as 1-Methyl-3-(phenylmethyl)piperazine, is a chemical compound with the molecular formula C12H18N2. It belongs to the piperazine class of compounds, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an analytical reference standard in forensic and research applications .

Preparation Methods

The synthesis of 1-Methyl-3-benzylpiperazine typically involves the reaction of benzyl chloride with 1-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography .

Industrial production methods for 1-Methyl-3-benzylpiperazine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time .

Chemical Reactions Analysis

1-Methyl-3-benzylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated benzyl derivatives can be formed using reagents like halogens or halogenating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon). Major products formed from these reactions include N-oxides, reduced derivatives, and halogenated benzyl derivatives .

Scientific Research Applications

1-Methyl-3-benzylpiperazine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Methyl-3-benzylpiperazine involves its interaction with neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. It acts as a serotonin reuptake inhibitor, increasing the concentration of serotonin in the synaptic cleft and enhancing its activity. Additionally, it has been shown to interact with dopamine receptors, leading to increased dopamine release and activity. These actions contribute to its stimulant and psychoactive effects .

Comparison with Similar Compounds

1-Methyl-3-benzylpiperazine is similar to other piperazine derivatives, such as:

    Benzylpiperazine (BZP): Known for its stimulant properties, BZP has effects similar to amphetamines but with a different chemical structure.

    Methylbenzylpiperazine (MBZP): A derivative of benzylpiperazine, MBZP has similar stimulant effects but is considered to have a slightly weaker effect profile and fewer side effects.

    1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with psychoactive properties, mCPP is known for its effects on serotonin receptors.

Properties

IUPAC Name

3-benzyl-1-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHPPXZJEYFKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569620
Record name 3-Benzyl-1-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137539-25-4
Record name 3-Benzyl-1-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-1-methylpiperazine
Reactant of Route 2
3-Benzyl-1-methylpiperazine
Reactant of Route 3
Reactant of Route 3
3-Benzyl-1-methylpiperazine
Reactant of Route 4
Reactant of Route 4
3-Benzyl-1-methylpiperazine
Reactant of Route 5
3-Benzyl-1-methylpiperazine
Reactant of Route 6
3-Benzyl-1-methylpiperazine
Customer
Q & A

Q1: How does the compound containing 3-benzyl-1-methylpiperazine interact with PAK4, and what are the potential downstream effects of this interaction?

A1: The research paper [] focuses on elucidating the crystal structure of human PAK4 in complex with the aforementioned compound. While it details the structural intricacies of this binding, it doesn't delve into the specific downstream effects or the mechanism of action beyond the structural level. Further research is needed to fully understand the functional consequences of this interaction, such as its impact on PAK4 activity and downstream signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.